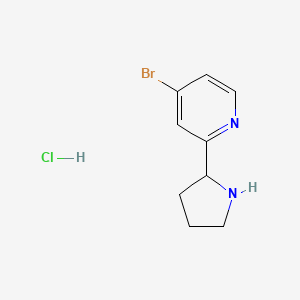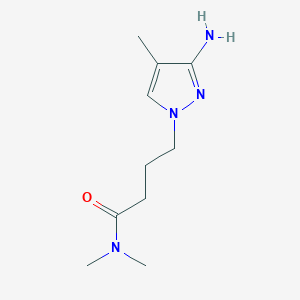![molecular formula C10H15BrN4 B13641025 [1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)
[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine: is a chemical compound that features a bromopyrimidine moiety attached to a piperidine ring, which is further linked to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine typically involves the following steps:
Bromination: The starting material, pyrimidine, undergoes bromination to introduce a bromine atom at the 5-position.
Piperidine Introduction: The brominated pyrimidine is then reacted with piperidine to form the piperidinylpyrimidine intermediate.
Methanamine Addition: Finally, the piperidinylpyrimidine intermediate is treated with formaldehyde and a reducing agent to introduce the methanamine group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Biological Probes: Employed as a probe to study biological pathways and interactions due to its ability to bind to specific targets.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring provides structural rigidity and enhances binding affinity. The methanamine group can further modulate the compound’s pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
- [1-(5-Bromopyridin-2-yl)piperidin-3-ol]
- [5-Bromo-2-(1-piperidinyl)pyrimidine]
- [1-(5-Bromopyrimidin-2-yl)piperidin-4-ol]
Comparison:
- Structural Differences: While all these compounds contain a bromopyrimidine or bromopyridine moiety, the position of the bromine atom and the nature of the substituents on the piperidine ring vary.
- Unique Properties: [1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine is unique due to the presence of the methanamine group, which can influence its reactivity and binding properties.
- Applications: The specific applications of these compounds can differ based on their structural differences, with this compound being particularly useful in medicinal chemistry and drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H15BrN4 |
|---|---|
Molecular Weight |
271.16 g/mol |
IUPAC Name |
[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C10H15BrN4/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15/h6-8H,1-5,12H2 |
InChI Key |
UWTFDFSCONCBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


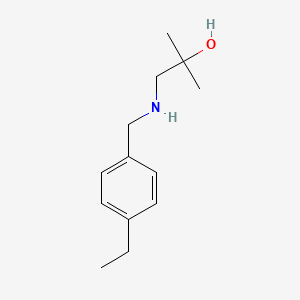
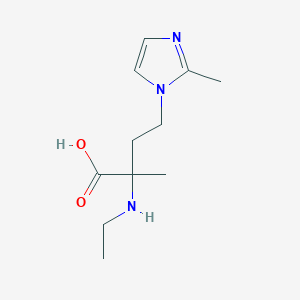
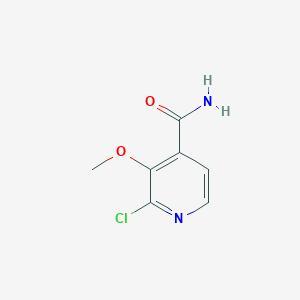
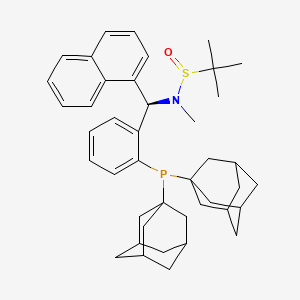
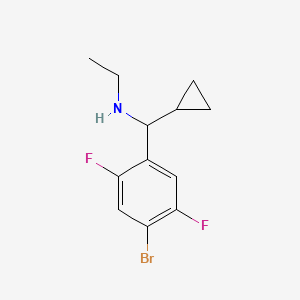
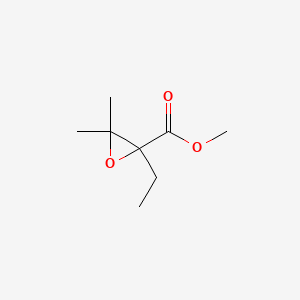

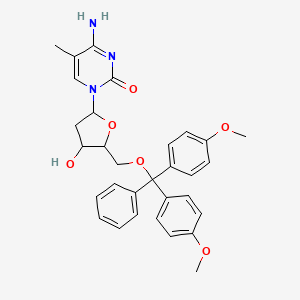
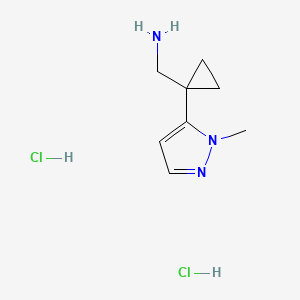
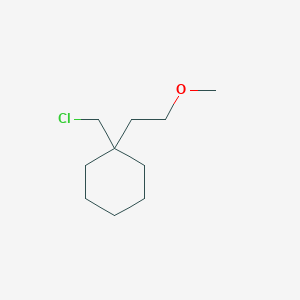
![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)
